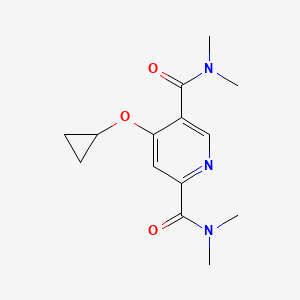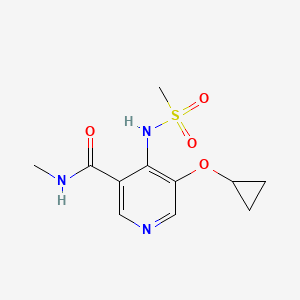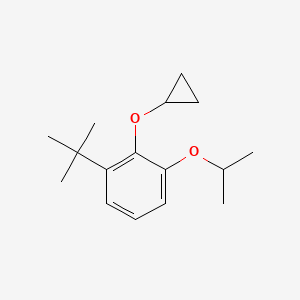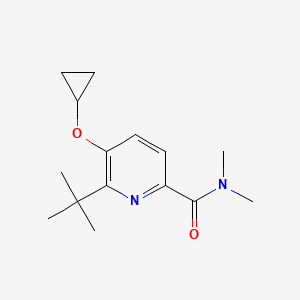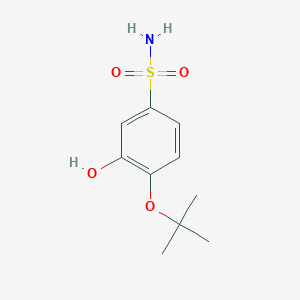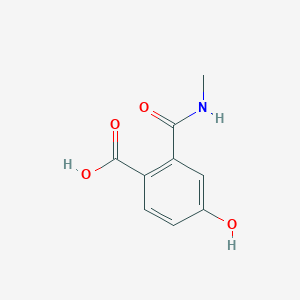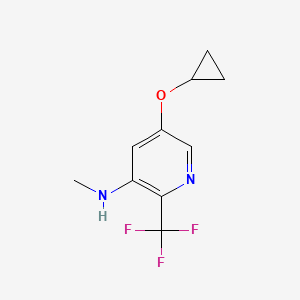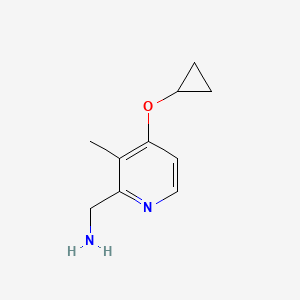
4-(Cyclopropylmethyl)-3-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethyl)-3-iodophenol is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a phenol ring, with an iodine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-3-iodophenol typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto a phenol ring. One common method involves the use of cyclopropylmethyl bromide as a synthetic building block.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethyl)-3-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the iodine atom can result in various substituted phenols.
Applications De Recherche Scientifique
4-(Cyclopropylmethyl)-3-iodophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethyl)-3-iodophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclopropylmethyl)-phenol:
3-Iodophenol: Lacks the cyclopropylmethyl group, which influences its chemical properties and biological activities.
4-(Cyclopropylmethyl)-3-bromophenol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
4-(Cyclopropylmethyl)-3-iodophenol is unique due to the combination of the cyclopropylmethyl group and the iodine atom on the phenol ring
Propriétés
Formule moléculaire |
C10H11IO |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
4-(cyclopropylmethyl)-3-iodophenol |
InChI |
InChI=1S/C10H11IO/c11-10-6-9(12)4-3-8(10)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
Clé InChI |
DJADHFCOFYEGNN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=C(C=C(C=C2)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



